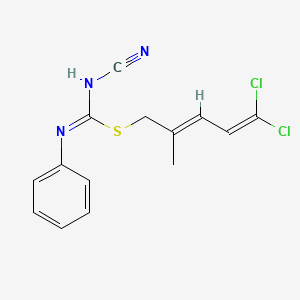![molecular formula C17H23F3O2Si B15062113 (R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)
(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a trifluoromethyl group and a butynyl group protected by a tert-butyldimethylsilyl (TBDMS) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- typically involves multiple steps. One common method includes the protection of a hydroxyl group with a TBDMS group, followed by the introduction of a trifluoromethyl group and a butynyl group through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The trifluoromethyl and butynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the butynyl group can participate in various chemical reactions. The TBDMS group serves as a protective group, allowing selective reactions to occur at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1,1-dimethylethyl-
- Benzene, [[[(1S,2R)-3-bromo-2-[(1E)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl]-2,4-dimethyl-3-cyclohexen-1-yl]oxy]methyl]-
Uniqueness
Benzene, 1-[[(2R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-butyn-1-yl]oxy]-3-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and butynyl groups, which confer distinct chemical properties and reactivity. The presence of the TBDMS group also allows for selective reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C17H23F3O2Si |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[(2R)-1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C17H23F3O2Si/c1-7-14(22-23(5,6)16(2,3)4)12-21-15-10-8-9-13(11-15)17(18,19)20/h1,8-11,14H,12H2,2-6H3/t14-/m1/s1 |
InChI-Schlüssel |
SMLLIJPVNJBAHL-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](COC1=CC=CC(=C1)C(F)(F)F)C#C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(COC1=CC=CC(=C1)C(F)(F)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


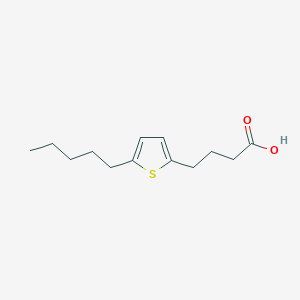
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
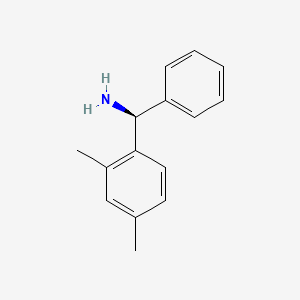
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
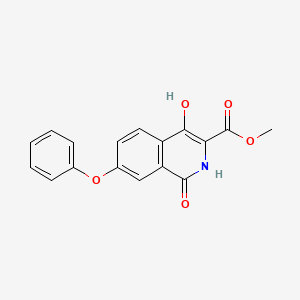
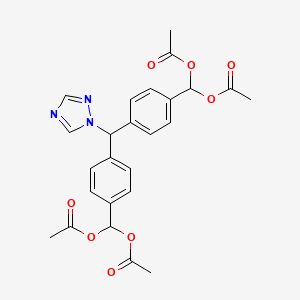
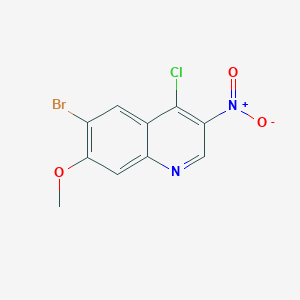
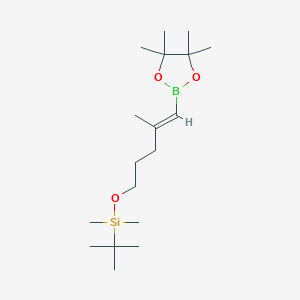
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
